6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine
Description
6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is a heterocyclic compound featuring a 1,3,5-triazine core substituted at the 6-position with a 4-amino-1,2,5-oxadiazole (furazan) moiety. The presence of both triazine and oxadiazole moieties suggests unique electronic and steric properties that distinguish it from other triazine-diamine derivatives.
Properties
Molecular Formula |
C5H6N8O |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
6-(4-amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C5H6N8O/c6-2-1(12-14-13-2)3-9-4(7)11-5(8)10-3/h(H2,6,13)(H4,7,8,9,10,11) |
InChI Key |
PCRKZDKFVIHEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NON=C1N)C2=NC(=NC(=N2)N)N |
Origin of Product |
United States |
Preparation Methods
Stepwise Substitution of Cyanuric Chloride
Cyanuric chloride undergoes sequential nucleophilic substitution due to the differential reactivity of its three chlorine atoms (reactivity: C6 > C2 ≈ C4). To synthesize 2,4-diamino-6-chloro-1,3,5-triazine:
-
First substitution : Treat cyanuric chloride with aqueous ammonia at 0–5°C to replace one chlorine, yielding 2-amino-4,6-dichloro-1,3,5-triazine.
-
Second substitution : React with excess ammonia at 50–60°C to introduce the second amine, forming 2,4-diamino-6-chloro-1,3,5-triazine.
This intermediate retains a reactive C6 chlorine atom, enabling further functionalization with the oxadiazole moiety.
Synthesis of the 4-Amino-1,2,5-oxadiazol-3-yl Substituent
The 1,2,5-oxadiazole (furazan) ring is synthesized via cyclization of amidoximes or [3+2] cycloaddition reactions. For the 4-amino derivative:
Cyclization of Amino-Substituted Amidoximes
-
Formation of amidoxime : React 3-cyano-1-aminoguanidine with hydroxylamine hydrochloride in ethanol/water, yielding the corresponding amidoxime.
-
Dehydration : Treat the amidoxime with polyphosphoric acid (PPA) at 100–120°C, inducing cyclization to form 4-amino-1,2,5-oxadiazol-3-amine.
Reaction Scheme :
This route ensures regioselective amino group placement at the oxadiazole’s C4 position.
Coupling the Oxadiazole and Triazine Moieties
The final step involves substituting the C6 chlorine of 2,4-diamino-6-chloro-1,3,5-triazine with the 4-amino-1,2,5-oxadiazol-3-amine.
Nucleophilic Aromatic Substitution (SN_\text{N}NAr)
-
Reaction conditions : Combine 2,4-diamino-6-chloro-1,3,5-triazine and 4-amino-1,2,5-oxadiazol-3-amine in dry dimethylformamide (DMF) with potassium carbonate (KCO) as a base.
-
Heating : Reflux at 100°C for 12–24 hours to facilitate substitution.
Mechanistic Insight :
The electron-deficient triazine ring activates the C6 chlorine toward nucleophilic attack. The oxadiazole amine acts as a nucleophile, displacing chlorine via a two-step addition-elimination mechanism.
Yield Optimization :
-
Solvent : DMF enhances solubility and stabilizes intermediates.
-
Base : KCO neutralizes HCl, shifting equilibrium toward product formation.
-
Stoichiometry : A 1:1.2 molar ratio (triazine:oxadiazole amine) minimizes side reactions.
Alternative Routes and Innovations
One-Pot Sequential Synthesis
Recent advances propose integrating triazine and oxadiazole syntheses into a single pot:
-
Triazine formation : React cyanoguanidine with cyanogen bromide to form 2,4-diamino-6-bromo-1,3,5-triazine.
-
Oxadiazole coupling : Introduce the pre-formed oxadiazole amine under Ullmann coupling conditions (CuI, 1,10-phenanthroline, DMSO, 120°C).
This method reduces purification steps but requires precise temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino groups on the compound can undergo oxidation to form nitro derivatives.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Applications
The anticancer properties of compounds containing the oxadiazole moiety have been extensively studied. Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant growth inhibition against various cancer cell lines. For instance:
- Growth Inhibition : A study reported that a related oxadiazole derivative displayed percent growth inhibitions (PGIs) of 86.61% against SNB-19 and 85.26% against OVCAR-8 cell lines . Similar studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells and exhibit cytotoxic effects .
Case Studies
- Molecular Docking Studies : Molecular docking studies have been employed to evaluate the binding affinity of oxadiazole derivatives to target proteins associated with cancer. These studies suggest that the presence of the oxadiazole ring enhances the binding interactions with key enzymes involved in cancer progression .
- In Vivo Studies : In vivo experiments using genetically modified models have demonstrated that certain oxadiazole derivatives can significantly reduce tumor growth and improve survival rates in cancer-bearing subjects .
Antimicrobial Applications
The antimicrobial activity of 1,3,4-oxadiazole derivatives has also been a focal point of research. These compounds have shown efficacy against a range of bacterial strains.
Key Findings
- Broad Spectrum Activity : Oxadiazole derivatives have been reported to exhibit antibacterial and antifungal activities comparable to standard antibiotics . This broad spectrum makes them promising candidates for developing new antimicrobial agents.
- Structure-Activity Relationship (SAR) : Studies on the SAR of oxadiazoles indicate that modifications at specific positions on the oxadiazole ring can enhance their antimicrobial potency .
Pharmacological Insights
The pharmacological profile of 6-(4-amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine suggests multiple therapeutic potentials beyond anticancer and antimicrobial activities.
Diverse Biological Activities
Research highlights that oxadiazole derivatives possess:
- Antioxidant Properties : Several studies have documented the antioxidant capabilities of these compounds, which may contribute to their overall therapeutic effects .
- Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazoles are being investigated for potential applications in treating inflammatory diseases .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the heterocyclic rings can interact with enzymes and receptors. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Aryl Substituents: Chlorophenyl derivatives (e.g., 6-(4-Chlorophenyl)-) are common in pharmaceuticals due to their stability and moderate hydrophobicity .
- Heterocyclic Substituents : The oxadiazole group in the target compound introduces additional hydrogen-bonding sites compared to chlorophenyl or thiophenyl groups, which could enhance interactions with biological targets (e.g., enzymes or DNA) .
- Agrochemical Derivatives: Ametryn and Prometryn feature alkylamino and methylthio groups, optimizing herbicidal activity through soil persistence and metabolic degradation pathways .
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Predicted) | Key Structural Feature |
|---|---|---|---|---|
| 6-(4-Chlorophenyl)-1,3,5-triazine-2,4-diamine | 237.67 | Not reported | Low (hydrophobic aryl) | Chlorine enhances electronegativity |
| 6-(Thiophen-2-yl)-1,3,5-triazine-2,4-diamine | 193.23 | 245–247 | Moderate (thiophene S) | Sulfur contributes to π-stacking |
| Target Compound | ~223.19* | Not reported | Moderate (oxadiazole) | Oxadiazole increases polarity |
*Calculated based on molecular formula C₆H₆N₈O.
Key Observations :
- Thiophene-containing analogs exhibit higher melting points (~245°C) due to strong intermolecular interactions (e.g., hydrogen bonding and π-stacking) .
Biological Activity
The compound 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antiviral activities based on recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has shown that derivatives of triazines exhibit significant antimicrobial properties. A study highlighted that compounds containing the oxadiazole moiety demonstrated moderate to good activity against various bacterial strains. Specifically, the synthesized triazine derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the oxadiazole group enhances antimicrobial efficacy.
| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine | E. coli | 32 µg/mL |
| 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine | S. aureus | 16 µg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazine derivatives has been extensively studied. A review indicated that triazines possess cytotoxic effects against various cancer cell lines. For instance:
The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. The presence of amino and oxadiazole groups in the structure enhances interaction with cellular targets involved in cancer progression.
Antiviral Activity
Recent studies have explored the antiviral properties of triazine derivatives against viruses such as SARS-CoV-2. Molecular docking studies indicated that certain derivatives exhibit promising binding affinities to viral proteins crucial for replication.
| Compound | Binding Energy (kcal/mol) | Target Protein |
|---|---|---|
| 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine | -8.1949 | Main Protease |
| Other Derivative | -7.5757 | Spike Protein |
These findings suggest that this compound could serve as a scaffold for developing antiviral agents targeting COVID-19 and other viral infections .
Case Studies
A notable case study involved the synthesis and biological evaluation of various triazine derivatives including 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine . The study reported significant activity against resistant strains of bacteria and highlighted its potential in cancer therapy due to its selective cytotoxicity towards cancer cells while sparing normal cells .
Q & A
Basic: What experimental methodologies are recommended for optimizing the synthesis of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine derivatives?
Answer:
Synthetic optimization should employ factorial design to minimize trial-and-error approaches. For example, varying reaction parameters (temperature, solvent polarity, stoichiometry) systematically while monitoring yield and purity via HPLC or LC-MS. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, reducing experimental iterations . Additionally, hybrid approaches integrating statistical design (e.g., Taguchi methods) with real-time reaction monitoring (FTIR, NMR) improve reproducibility .
Advanced: How can researchers resolve contradictions between antimicrobial and antileukemic activity data for structurally analogous triazine-oxadiazole hybrids?
Answer:
Contradictions in biological activity often stem from divergent target binding modes or cellular uptake mechanisms. Conduct comparative structure-activity relationship (SAR) studies with standardized assays (e.g., MIC for antimicrobials vs. IC50 for leukemia cell lines). Pair this with 3D-QSAR modeling to identify critical substituents (e.g., electron-withdrawing groups on the aryl ring enhance antileukemic activity but reduce membrane permeability for antimicrobial targets) . Validate hypotheses via molecular docking against crystallographic data (e.g., bacterial dihydrofolate reductase vs. human kinases) .
Basic: What analytical techniques are essential to confirm the structural integrity of 6-(4-Amino-1,2,5-oxadiazol-3-yl)-1,3,5-triazine-2,4-diamine?
Answer:
Use multinuclear NMR (¹H, ¹³C, ¹⁵N) to verify connectivity and tautomeric forms (e.g., amine vs. imine configurations in the triazine ring). Elemental analysis (C, H, N) ensures stoichiometric purity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous confirmation of the oxadiazole-triazine linkage .
Advanced: How can computational methods enhance the design of multi-targeted triazine-oxadiazole derivatives?
Answer:
Leverage hybrid pharmacophore modeling to identify overlapping binding motifs for dual targets (e.g., antimicrobial and anticancer). Combine density functional theory (DFT) calculations (to assess electronic effects of substituents) with molecular dynamics simulations (to study solvation and conformational flexibility). For example, substituents at the oxadiazole 3-position may modulate π-π stacking in kinase binding pockets, while triazine amines enhance hydrogen bonding in bacterial enzymes .
Basic: What strategies mitigate decomposition of the oxadiazole ring during derivatization?
Answer:
The oxadiazole ring is prone to hydrolysis under acidic/basic conditions. Use protective group strategies (e.g., Boc-protection for amines) during functionalization. Opt for mild coupling reagents (EDC/HOBt) in polar aprotic solvents (DMF, DMSO) at controlled temperatures (<50°C). Monitor reaction progress via TLC or in-situ IR to detect early degradation .
Advanced: How can researchers address discrepancies in biological activity across different cell lines or bacterial strains?
Answer:
Discrepancies often arise from efflux pump activity or metabolic differences. Perform transporter inhibition assays (e.g., using verapamil for P-gp inhibition) paired with intracellular concentration measurements (LC-MS/MS). Combine this with transcriptomic profiling of resistant vs. susceptible strains to identify overexpression of detoxification genes. Cross-reference with cytotoxicity data to rule off-target effects .
Basic: What in vitro assays are most reliable for preliminary evaluation of triazine-oxadiazole bioactivity?
Answer:
For antimicrobial screening, use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For anticancer activity, employ MTT assays on leukemia (e.g., Jurkat) and solid tumor (e.g., HeLa) cell lines. Include positive controls (e.g., ciprofloxacin for antimicrobials, doxorubicin for cancer) and validate with ATP-based viability assays .
Advanced: How can machine learning improve the prediction of triazine-oxadiazole solubility and bioavailability?
Answer:
Train random forest or neural network models on datasets incorporating molecular descriptors (logP, topological surface area, hydrogen bond donors/acceptors). Use experimental solubility data (e.g., shake-flask method) and bioavailability indices (e.g., Caco-2 permeability) as training outputs. Validate models with leave-one-out cross-validation and apply SHAP analysis to highlight critical descriptors (e.g., oxadiazole nitro groups reduce solubility but enhance target affinity) .
Basic: What safety protocols are critical when handling triazine-oxadiazole intermediates?
Answer:
Due to potential mutagenicity of triazine derivatives, use closed-system synthesis (e.g., gloveboxes) for air-sensitive steps. Characterize intermediates via HPLC-UV/Vis to detect nitroso impurities. Follow OECD guidelines for acute toxicity testing (e.g., Ames test for mutagenicity) before scaling up .
Advanced: How can researchers design experiments to elucidate the mechanism of action (MoA) for triazine-oxadiazole hybrids?
Answer:
Combine chemical proteomics (e.g., affinity chromatography with biotinylated probes) to pull down target proteins from cell lysates. Validate hits via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For enzyme targets, perform kinetic assays (e.g., Lineweaver-Burk plots for inhibition type) and correlate with cellular phenotypes (e.g., cell cycle arrest via flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
